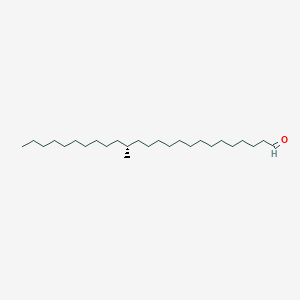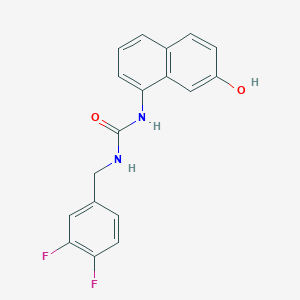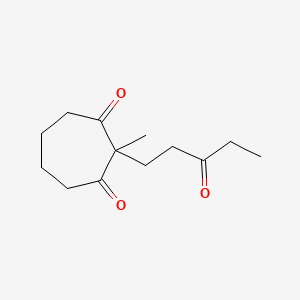![molecular formula C27H20O4 B15170728 1,1'-Dimethoxy-9,9'-spirobi[xanthene] CAS No. 877305-66-3](/img/structure/B15170728.png)
1,1'-Dimethoxy-9,9'-spirobi[xanthene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-Dimethoxy-9,9'-spirobi[xanthene] is a complex organic compound belonging to the spiro compound family. It features a unique spiro-structured xanthene core, which is a fused ring system consisting of two benzene rings connected by a pair of oxygen atoms. The presence of two methoxy groups (-OCH₃) at the 1 and 1' positions adds to its chemical complexity and reactivity.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with xanthene as the base structure
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient catalytic methods to ensure higher yields and purity. Continuous flow chemistry techniques can be employed to streamline the process and reduce production time.
化学反応の分析
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂). The oxidation typically targets the methoxy groups, converting them to hydroxyl groups (-OH).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert ketones or aldehydes present in the compound to alcohols.
Substitution: Substitution reactions are common, where the methoxy groups can be replaced by other functional groups through nucleophilic substitution reactions using various nucleophiles.
Common Reagents and Conditions: Reagents like hydrochloric acid (HCl), sodium hydroxide (NaOH), and various organic solvents are often used under controlled temperature and pressure conditions.
Major Products Formed: The major products include hydroxylated derivatives, reduced forms, and various substituted xanthene derivatives.
科学的研究の応用
Chemistry: In synthetic organic chemistry, 1,1'-Dimethoxy-9,9'-spirobi[xanthene] serves as a versatile intermediate for the synthesis of more complex molecules.
Medicine: It can be used in the design of pharmaceuticals, especially in the creation of drugs targeting specific biological pathways.
Industry: In the materials science field, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
作用機序
The mechanism by which 1,1'-Dimethoxy-9,9'-spirobi[xanthene] exerts its effects depends on its specific application. For instance, in OLEDs, the compound acts as a light-emitting material where its luminescence is a result of electron-hole recombination. The molecular targets and pathways involved include the electronic states of the xanthene core and the interaction with other materials in the device.
類似化合物との比較
Spiro[fluorene-9,9'-xanthene]: Similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
Spiro[9H-fluorene-9,9'-xanthene]-2,7-diamine:
9,9'-Spirobifluorene: A simpler spiro compound used in OLEDs but with different luminescent properties.
These compounds share the spiro structure but differ in their substituents, leading to unique chemical and physical properties.
特性
CAS番号 |
877305-66-3 |
|---|---|
分子式 |
C27H20O4 |
分子量 |
408.4 g/mol |
IUPAC名 |
1,1'-dimethoxy-9,9'-spirobi[xanthene] |
InChI |
InChI=1S/C27H20O4/c1-28-21-13-7-15-23-25(21)27(17-9-3-5-11-19(17)30-23)18-10-4-6-12-20(18)31-24-16-8-14-22(29-2)26(24)27/h3-16H,1-2H3 |
InChIキー |
RERROQCTGUINGX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=C3C(=CC=C6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)




![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)




![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)


